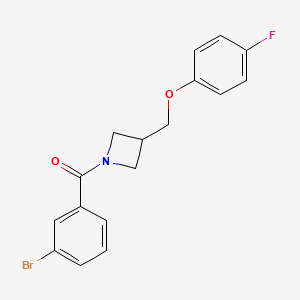

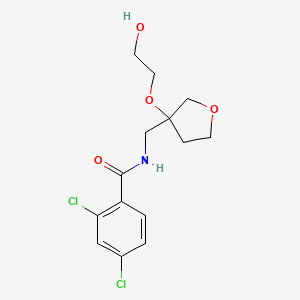

![molecular formula C11H22N2O B2969963 8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1343794-08-0](/img/structure/B2969963.png)

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis

The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Wissenschaftliche Forschungsanwendungen

Nonpeptide Antagonist of Substance P (NK1) Receptor

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine, as represented by compounds like CP-96,345, is a potent nonpeptide antagonist of the substance P (NK1) receptor. It inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor dog carotid artery preparation. This compound has been found to inhibit substance P-induced salivation in rats but does not affect NK2, NK3, or other receptors, indicating its selective NK1 antagonism. Such properties make it a powerful tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).

Synthesis of Scopine Derivatives

The 8-azabicyclo[3.2.1]octane (tropane) fragment, found in natural alkaloids like atropine and scopolamine, shows potential in synthesizing scopine containing β-amino acid derivatives. These compounds may have interest as physiologically active compounds due to their potential analgesic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).

Tropene Derivatives Synthesis

The compound's framework is useful in the synthesis of tropene derivatives. A method involving rhodium-catalyzed [4 + 3] cycloaddition between methyl 2-(siloxy)vinyldiazoacetate and pyrroles leads to enantioselective synthesis of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes), via a rhodium−carbenoid intermediate involving tandem cyclopropanation/Cope rearrangement mechanism (Reddy & Davies, 2007).

Synthesis of Analgesics

The compound is also important in synthesizing analgesics. For example, an improved synthesis of 6,7endo-dimethyl-1-(3-hydroxyphenyl)-6-azabicyclo[3,2,1]-octane, a new analgetic agent with a low addiction liability, involves this compound as a key component (Takeda et al., 1976).

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold and its derivatives, including “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine”, have significant potential in the field of drug discovery . Future research could focus on the development of new synthetic methodologies and the exploration of their biological activities.

Eigenschaften

IUPAC Name |

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDOMXCPKBRBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCC(C1)N2CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)